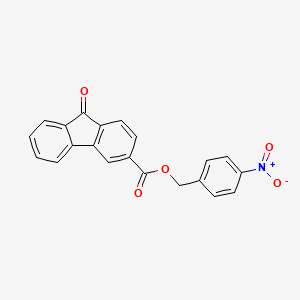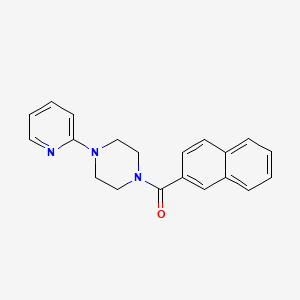
4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate
Übersicht
Beschreibung
4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, the benefits of using this compound in research are numerous, and it is expected to play an increasingly important role in the scientific community in the future.
Wirkmechanismus
The mechanism of action of 4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate is not fully understood, but it is believed to involve the generation of reactive oxygen species upon exposure to light. These reactive oxygen species can then interact with cellular components and cause damage to cells, including cancer cells. Additionally, the antimicrobial properties of this compound may be due to its ability to disrupt the membrane integrity of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it is known to have an impact on cellular signaling pathways and oxidative stress. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the exact mechanisms by which this compound exerts its effects on cells are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate in lab experiments is its ability to act as a fluorescent probe for reactive oxygen species. This allows researchers to visualize and quantify the levels of reactive oxygen species in cells, which can provide valuable information about cellular oxidative stress. Additionally, the potential applications of this compound in photodynamic therapy and as an antimicrobial agent make it a promising area of research.
However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its availability for some researchers. Additionally, the potential cytotoxic effects of this compound on cells must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate. One area of interest is the development of new applications for this compound in photodynamic therapy, including the use of different wavelengths of light to activate the photosensitizing properties of the compound. Additionally, the potential use of this compound as an antimicrobial agent is an area of active research. Further studies are also needed to fully understand the mechanisms by which this compound exerts its effects on cells and to optimize its synthesis and use in lab experiments.
Wissenschaftliche Forschungsanwendungen
4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species in cells. This compound is also being investigated for its potential as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent and destroy cancer cells. Additionally, this compound has been studied for its antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl 9-oxofluorene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5/c23-20-17-4-2-1-3-16(17)19-11-14(7-10-18(19)20)21(24)27-12-13-5-8-15(9-6-13)22(25)26/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTYKRDPGSLWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{[(3-bromophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3614693.png)

![2-(4-nitrophenyl)-2-oxoethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B3614699.png)
![1-({3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)piperidine](/img/structure/B3614704.png)
![2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3614714.png)
![3-[6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]propanenitrile](/img/structure/B3614715.png)
![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3614725.png)
![N~1~-dibenzo[b,d]furan-3-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3614745.png)

![N-({[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3614766.png)
![methyl {6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3614772.png)

![6-phenyl-11H-indeno[1,2-c]quinolin-11-one](/img/structure/B3614780.png)
